3-cyano-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide
Description
Properties
IUPAC Name |
3-cyano-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-19-14(13-6-3-7-20-13)10-17-15(18)12-5-2-4-11(8-12)9-16/h2-8,14H,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGXXSKLHHAARR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=CC(=C1)C#N)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The starting material, 3-cyanobenzoic acid, is converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.
Amidation Reaction: The acid chloride is then reacted with 2-(furan-2-yl)-2-methoxyethylamine in the presence of a base such as triethylamine to form the desired benzamide.
The reaction conditions generally involve:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction Time: Several hours to overnight
Industrial Production Methods
For industrial-scale production, the process may be optimized to improve yield and reduce costs. This can involve:
- Using continuous flow reactors to enhance reaction efficiency
- Employing alternative solvents that are more environmentally friendly
- Implementing purification techniques such as recrystallization or chromatography to obtain high-purity products
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Sodium hydride in dimethylformamide
Major Products
Oxidation: Furan-2,3-dione derivatives
Reduction: 3-amino-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide
Substitution: Various substituted benzamides depending on the nucleophile used
Scientific Research Applications
3-cyano-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe to study enzyme interactions and receptor binding in biochemical assays.
Industrial Applications: It is explored for its use in the development of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 3-cyano-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, while the furan ring can participate in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural analogs and their properties:
Electronic and Steric Effects
- This contrasts with analogs like mepronil (methyl substituent) or N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, where electron-donating groups dominate .
- Heterocyclic Moieties : The furan ring in the target compound provides oxygen-based π-electron density, which differs from sulfur-containing benzothiophene in compound 3d . Furan’s lower aromaticity and smaller atomic radius may reduce steric hindrance compared to bulkier heterocycles.
- Side Chains : The methoxyethyl chain in the target compound offers moderate lipophilicity, balancing solubility and membrane permeability. This contrasts with the hydroxy-dimethylethyl group in ’s compound, which introduces hydrogen-bonding capacity but lower lipid solubility .
Biological Activity
3-cyano-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article delves into the synthesis, biological mechanisms, and research findings associated with this compound.
Chemical Structure and Synthesis
The compound features a cyano group attached to a benzamide core, linked to a furan ring and a methoxyethyl side chain. The synthesis typically involves:
- Formation of the Benzamide Core : Reacting substituted benzoyl chloride with an amine under basic conditions.
- Introduction of the Cyano Group : Utilizing a nucleophilic substitution reaction with a cyanating agent.
- Attachment of the Furan Ring : Achieved through palladium-catalyzed cross-coupling methods.
- Incorporation of the Methoxyethyl Moiety : Via nucleophilic substitution reactions.
Antimicrobial Properties
Research indicates that 3-cyano-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide exhibits notable antimicrobial activity. For instance, it has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth through mechanisms such as disruption of cellular processes and interference with DNA replication.
Anticancer Activity
The compound has also shown promise in anticancer applications. Studies have evaluated its effects on human lung cancer cell lines (e.g., A549, HCC827) using both 2D and 3D cell culture assays. The results indicated significant cytotoxicity with IC50 values in the low micromolar range, suggesting that the compound effectively inhibits tumor cell proliferation.
| Cell Line | IC50 (μM) - 2D Assay | IC50 (μM) - 3D Assay |
|---|---|---|
| A549 | 6.26 ± 0.33 | 20.46 ± 8.63 |
| HCC827 | 6.48 ± 0.11 | 16.00 ± 9.38 |
The biological activity of 3-cyano-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide is attributed to its interaction with specific molecular targets:
- Electrophilic Nature : The cyano group acts as an electrophile, enabling it to react with nucleophilic sites in biological molecules.
- Furan Ring Interaction : The furan moiety can modulate enzyme activity by interacting with various biological receptors.
- Inhibition of Key Pathways : It has been observed to inhibit pathways critical for cancer cell survival and proliferation, including those involved in mycolic acid synthesis in Mycobacterium tuberculosis.
Study on Antimicrobial Activity
A study conducted on the antimicrobial efficacy of various derivatives including 3-cyano-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide revealed:
- Inhibition Rates : The compound inhibited bacterial growth at concentrations significantly lower than traditional antibiotics.
- Mechanism Insights : It was found to disrupt bacterial cell wall synthesis, leading to increased permeability and eventual cell lysis.
Study on Anticancer Efficacy
In vitro studies focusing on lung cancer cells showed that:
- Cytotoxic Effects : The compound induced apoptosis in cancer cells, confirmed by increased levels of caspase activation.
- Cell Cycle Arrest : Flow cytometry analysis indicated that treatment with the compound resulted in G1 phase arrest, preventing further cell division.
Q & A
Q. What are the optimal synthetic routes for 3-cyano-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide, and how can reaction conditions be optimized for high purity?
Methodological Answer: The synthesis involves a multi-step approach:
Amide Bond Formation: React 3-cyanobenzoyl chloride with 2-(furan-2-yl)-2-methoxyethylamine in anhydrous dichloromethane (DCM) under nitrogen, using pyridine as a base to neutralize HCl .
Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve reaction efficiency but may require post-synthesis purification via column chromatography to remove unreacted starting materials .
Yield Enhancement: Lower reaction temperatures (0–5°C) minimize side reactions like furan ring oxidation. Yields typically range from 60–75%, with purity confirmed by HPLC (≥95%) .
Q. How is the compound characterized structurally, and which analytical techniques are most reliable?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of furan protons (δ 6.2–7.4 ppm), methoxy groups (δ 3.3–3.5 ppm), and the benzamide carbonyl (δ 165–170 ppm) .
- Mass Spectrometry: High-resolution ESI-MS provides accurate molecular weight verification (e.g., [M+H]⁺ = 325.12 g/mol) .
- X-ray Crystallography: For unambiguous confirmation, single-crystal X-ray diffraction (using SHELX programs ) resolves bond angles and stereochemistry.
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the furan or benzamide rings) influence biological activity in vitro?
Methodological Answer:
- SAR Studies: Replace the methoxy group with halogens (e.g., Cl, F) or bulkier substituents (e.g., isopropyl) to assess changes in target binding.
- Example: Fluorination at the benzamide meta-position increases metabolic stability in hepatic microsomal assays .
- Assays: Use enzyme inhibition assays (e.g., kinase profiling) and cellular viability tests (MTT assays) to correlate structure with activity .
- Computational Modeling: Dock modified structures into target proteins (e.g., COX-2) using AutoDock Vina to predict binding affinities .
Q. How can crystallographic data resolve conflicting reports on the compound’s conformational flexibility?
Methodological Answer:
- Data Collection: Grow single crystals via slow evaporation in ethanol/water (1:1). Collect diffraction data (λ = 0.71073 Å) and refine with SHELXL .
- Torsion Angle Analysis: Compare dihedral angles between the furan and benzamide moieties across studies. For example, a 15° variation in θ (C–O–C–C) may explain discrepancies in reported bioactivity .
- Validation: Cross-reference with solid-state NMR to confirm dynamic behavior in crystalline vs. solution states .
Q. What strategies mitigate batch-to-batch variability in biological assay results?
Methodological Answer:
- Purity Control: Implement orthogonal analytical methods (HPLC, LC-MS) to ensure ≥98% purity.
- Stability Testing: Monitor degradation under accelerated conditions (40°C/75% RH) to identify labile groups (e.g., cyano hydrolysis) .
- Assay Standardization: Use internal controls (e.g., reference inhibitors) and normalize data to cell passage number and serum lot .
Data Contradiction Analysis
Q. Conflicting Reports on Solubility: How to reconcile discrepancies between computational predictions and experimental data?
Methodological Answer:
- Experimental Reassessment: Measure solubility in PBS (pH 7.4) and DMSO via nephelometry.
- Computational Adjustments: Use COSMO-RS models with updated parameters for cyano and furan groups, which are often underestimated in older algorithms .
- Case Study: Predicted solubility (LogS = -3.2) vs. observed (-2.8) may arise from aggregation effects not modeled in silico .
Research Design Considerations
Q. How to design a robust in vivo pharmacokinetic study for this compound?
Methodological Answer:
- Dosing Regimen: Administer 10 mg/kg IV (bolus) and oral (suspension in 0.5% methylcellulose) to assess bioavailability .
- Sampling: Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 h post-dose. Quantify via LC-MS/MS (LLOQ = 1 ng/mL) .
- Metabolite ID: Use HR-MS/MS to detect phase I (oxidation) and phase II (glucuronidation) metabolites .
Critical Research Gaps
- Metabolic Pathways: Limited data on hepatic clearance mechanisms.
- Long-Term Toxicity: No chronic exposure studies in preclinical models.
- Polymorphism Impact: Effects of crystalline vs. amorphous forms on bioavailability are uncharacterized.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
